2,4,6-Triiodobenzoic acid

Overview

Description

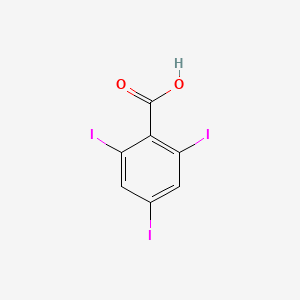

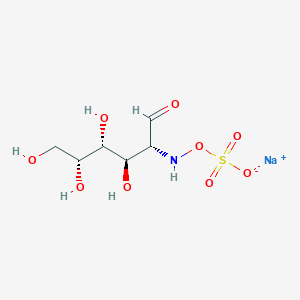

2,4,6-Triiodobenzoic acid (TIBA) is an organic compound derived from benzoic acid and is composed of three iodine atoms. It is an important intermediate in the synthesis of pharmaceutical and other organic compounds, as well as a useful reagent in biochemical and physiological studies. TIBA has a wide range of applications in scientific research, including its use in the synthesis of pharmaceuticals, biochemical and physiological studies, and lab experiments.

Scientific Research Applications

1. Radiographic Contrast Agents

2,4,6-Triiodobenzoic acid is a key molecule in radiologic examinations, specifically as an iodinated contrast agent. It is a benzene ring bonded to three iodine atoms and is fundamental in contrast media used in clinical practices like MRI and CT scans. The development of safer and more effective iodinated contrast agents remains a significant area of research (Spampinato, Abid, & Matheus, 2017).

2. Synthesis of Derivative Compounds

2,4,6-Tribromo-3-hydroxybenzoic acid, a derivative of this compound, is used in alternative enzymatic methods for determining phenol, showcasing its relevance in chemical synthesis and analytical chemistry. The synthesis process and its efficiency have been studied, highlighting the compound's utility in developing sensitive chemical detection methods (Feng Yu-chuan, 2012).

3. Study of Carboxylic Acid Properties

Research on 2,4,6-Trihydroxybenzoic acid, a carboxylic acid related to this compound, provides insights into its biological activities and molecular properties. The study includes computational analyses of its conformations, highlighting the significance of intramolecular hydrogen bonds and their impact on the compound's biological activities (Mammino & Kabanda, 2010).

4. Crystal Structure Analysis

Studies have been conducted on organic salts formed by 2,4,6-triaminopyrimidine and various carboxylic acids, including derivatives of this compound. These studies provide valuable insights into crystal structures, hydrogen bonding, and molecular interactions, contributing to the field of crystallography and material science (Xing et al., 2017).

5. Pharmaceutical and Material Science Applications

Research on 2,4,5-Trifluorobenzoic acid, a compound structurally similar to this compound, demonstrates its value as a synthetic intermediate in pharmaceuticals and material science. The development of efficient synthesis methods for such compounds is crucial for advancing drug development and materials research (Deng et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

2,4,6-Triiodobenzoic acid primarily targets the auxin transport system in plants . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle.

Mode of Action

This compound acts as an auxin transport inhibitor . It inhibits the polar transport of indole-3-acetic acid (IAA), an important plant hormone . This inhibition disrupts the normal distribution of auxin in plant tissues, affecting various aspects of plant growth and development.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the auxin signaling pathway . By inhibiting auxin transport, this compound alters the concentration gradient of auxin within plant tissues. This can lead to changes in cell elongation, division, differentiation, and other processes regulated by auxin.

Pharmacokinetics

The pharmacokinetics of this compound in plants involve its absorption, distribution, metabolism, and excretion (ADME). After application, it is absorbed by plant tissues and distributed within the plant, primarily affecting areas of active growth .

Result of Action

The action of this compound leads to changes in plant growth and development. It can inhibit the elongation of plant stems, leading to a dwarfing effect . At low concentrations, it can promote root formation . Under certain conditions, it can also promote flowering and induce the formation of flower buds .

Biochemical Analysis

Cellular Effects

2,4,6-Triiodobenzoic acid has been shown to affect cellular processes. For instance, it has been reported to induce cell death in tumor cells through the generation of reactive oxygen species . It also affects the in vitro propagation of certain plant species, altering endogenous polyamine and indol-3-acetic acid levels and the proteomic profile .

Molecular Mechanism

It is known to induce physiological complications like an increase in oxygen reactive species

Temporal Effects in Laboratory Settings

It has been shown to affect the in vitro propagation of certain plant species over time .

Transport and Distribution

It has been suggested that it may be involved in the modulation of auxin transport .

properties

IUPAC Name |

2,4,6-triiodobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3I3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVYPNHLIAWRNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)C(=O)O)I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3I3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173938 | |

| Record name | Benzoic acid, 2,4,6-triiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2012-31-9 | |

| Record name | 2,4,6-Triiodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2012-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4,6-triiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002012319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4,6-triiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2,4,6-triiodobenzoic acid?

A1: The molecular formula of this compound is C7H3I3O2, and its molecular weight is 499.8 g/mol.

Q2: What spectroscopic data is available for this compound and its derivatives?

A2: Researchers have used IR, 1H-NMR, and 13C-NMR spectroscopy to characterize this compound and its derivatives. [] These techniques provide insights into the structure and properties of these compounds.

Q3: What are the primary applications of this compound derivatives?

A3: Derivatives of this compound are primarily used as X-ray contrast agents due to their high iodine content, which makes them relatively opaque to X-rays. [, , , , ]

Q4: How do these compounds interact with the body to produce their contrast effect?

A4: These compounds are usually administered intravenously, and their high water solubility allows them to distribute rapidly throughout the bloodstream. [, , ] They are then excreted largely unchanged in the urine, enabling visualization of the urinary tract. [, ] Some derivatives are also excreted in bile, allowing visualization of the gallbladder and biliary tract. [, ]

Q5: Are there any known interactions between this compound derivatives and proteins in the body?

A5: Yes, research has shown that some derivatives can bind to human serum albumin. [] Additionally, iodipamide, a derivative of this compound, has been found to interact with ligandin, a glutathione transferase. []

Q6: Has this compound been investigated for other biological activities?

A6: Research has shown that a plant protein, SCARECROW-like 14 (SCL14), interacts with this compound. [] This interaction suggests a potential role in plant detoxification mechanisms, although further investigation is needed.

Q7: How does modifying the structure of this compound affect its properties as an X-ray contrast agent?

A7: Modifications to the acyl side chains of this compound can significantly impact its water solubility, toxicity, and excretion profile. [, ] For example, increasing the length of the acyl group generally leads to decreased toxicity and slower excretion rates. []

Q8: Can you provide examples of specific structural modifications and their impact?

A8:

* Replacing the 3,5-diacetylamino groups with 3,5-dipropionylamino groups results in sodium diprotrizoate, which has a slightly lower iodine content but maintains good contrast properties. [] * Introducing a methylglucamine salt instead of a sodium salt can improve water solubility and reduce toxicity. [, , ] * Adding a hydroxyl group to the acyl side chain can increase hydrophilicity and excretion rate. []

Q9: What is known about the toxicity of this compound and its derivatives?

A9: While generally considered safe for diagnostic purposes, these compounds can cause adverse effects, especially at high doses. [, , ] Toxicity profiles vary depending on the specific derivative and its formulation.

Q10: What types of toxicity have been observed in animal studies?

A10: Animal studies have revealed that at lethal doses, these compounds can cause respiratory distress and cardiovascular collapse. [] Repeated high doses have been linked to renal tubular nephrosis in some animals. []

Q11: What research is being done to address the environmental impact of these compounds?

A11: Research is ongoing to identify microorganisms capable of degrading iodinated contrast media and to develop efficient methods for their removal from wastewater. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B3028325.png)

![tert-butyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride](/img/structure/B3028326.png)

![9,10-Bis[phenyl(m-tolyl)-amino]anthracene](/img/structure/B3028339.png)